molecular formula C26H35NO6 B1598879 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol CAS No. 63181-98-6

1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol

Cat. No.: B1598879
CAS No.: 63181-98-6
M. Wt: 457.6 g/mol
InChI Key: STVMLWQMXHXTJS-ULVCUCBLSA-N
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Description

1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol: is a complex organic compound with the molecular formula C26H35NO6 This compound is a polymer formed by the reaction of D-Glucitol with diethenylbenzene, resulting in a structure that incorporates both glucitol and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol typically involves the polymerization of D-Glucitol with diethenylbenzene under controlled conditions. The reaction is initiated by a catalyst, often a free radical initiator, which facilitates the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired polymer structure .

Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and subjected to controlled conditions. The process is monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Chemistry: In chemistry, this polymer is used as a precursor for the synthesis of other complex molecules.

Biology: In biological research, the polymer is studied for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs make it a promising candidate for targeted drug delivery .

Medicine: In medicine, the polymer is explored for its potential use in developing new therapeutic agents.

Industry: In industrial applications, the polymer is used in the production of advanced materials, such as coatings, adhesives, and composites. Its unique properties, such as high thermal stability and mechanical strength, make it suitable for various industrial uses .

Mechanism of Action

The mechanism of action of 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol involves its interaction with specific molecular targets. The polymer can form stable complexes with various molecules, facilitating their transport and delivery. The phenyl groups in the polymer can interact with aromatic compounds, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: What sets 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol apart is its unique combination of glucitol and phenyl groups, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, from chemistry to medicine .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6.C10H10/c1-3-10-6-4-5-7-11(10)8-17(2)16(23)15(22)14(21)13(20)12(19)9-18;1-3-9-7-5-6-8-10(9)4-2/h3-7,12-16,18-23H,1,8-9H2,2H3;3-8H,1-2H2/t12-,13-,14+,15-,16?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVMLWQMXHXTJS-ULVCUCBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1C=C)C(C(C(C(C(CO)O)O)O)O)O.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1C=C)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979175
Record name 1,2-Diethenylbenzene--1-C-{[(2-ethenylphenyl)methyl](methyl)amino}hexitol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63181-98-6
Record name D-Glucitol, 1-deoxy-1-[[(ethenylphenyl)methyl]methylamino]-, polymer with diethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Diethenylbenzene--1-C-{[(2-ethenylphenyl)methyl](methyl)amino}hexitol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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